BenchChemオンラインストアへようこそ!

Ethynodiol Diacetate

Estrogenic Activity Progestin Potency Hormonal Contraception

Ethynodiol diacetate is a first-generation estrane progestin prodrug with unique high estrogenic activity (potency 3.4, ~14× norethindrone) and minimal androgenicity (0.6). Its low native PR binding (Ki 1.3×10⁻⁷ M) necessitates metabolic activation to norethindrone, enabling studies of hepatic biotransformation. Ideal for research requiring precise estrogenic/progestogenic balance without AR crosstalk—endometrial assays, SAR of 19-nortestosterone derivatives, and metabolic pathway analysis. Choose verified purity for reproducible results.

Molecular Formula C24H32O4
Molecular Weight 384.5 g/mol
CAS No. 297-76-7
Cat. No. B1671691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthynodiol Diacetate
CAS297-76-7
Synonyms(3 beta, 17 alpha)-19-Norpregn-4-en-20-yne-3,17 diol Diacetate
19-Norpregn-4-en-20-yne-3,17-diol, diacetate, (3beta,17alpha)-
Continuin
Ethyndiol Diacetate
Ethynodiol Diacetate
Ethynodiol Diacetate, (17 alpha)-Isomer
Femulen
Molecular FormulaC24H32O4
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4(C#C)OC(=O)C)C
InChIInChI=1S/C24H32O4/c1-5-24(28-16(3)26)13-11-22-21-8-6-17-14-18(27-15(2)25)7-9-19(17)20(21)10-12-23(22,24)4/h1,14,18-22H,6-13H2,2-4H3/t18-,19-,20+,21+,22-,23-,24-/m0/s1
InChIKeyONKUMRGIYFNPJW-KIEAKMPYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.97e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ethynodiol Diacetate (CAS 297-76-7) in Hormonal Contraceptive Research: A First-Generation Progestin with Quantifiable Estrogenic Activity


Ethynodiol diacetate (CAS 297-76-7) is a first-generation synthetic progestogen belonging to the 19-nortestosterone (estrane) class, historically utilized as a prodrug that undergoes rapid hepatic conversion to the active progestin norethindrone [1]. Unlike many progestins, ethynodiol diacetate exhibits significant intrinsic estrogenic activity (relative estrogenic potency: 3.4) while possessing minimal androgenic effects [2]. This dual estrogenic-progestogenic profile distinguishes it from later-generation progestins and underpins its specific utility in research models requiring both progestational and estrogenic activity without substantial androgen receptor engagement .

Why Ethynodiol Diacetate Cannot Be Interchanged with Other Estrane Progestins: Evidence-Based Differentiation in Receptor Affinity, Metabolism, and Estrogenic Potency


Ethynodiol diacetate exhibits a unique pharmacological fingerprint among first-generation estrane progestins that precludes simple substitution. It demonstrates a distinct estrogenic potency (3.4) that is approximately 14-fold higher than that of its close structural analog norethindrone (0.25) [1]. Furthermore, its primary mechanism of action as a prodrug requiring metabolic activation to norethindrone contrasts with direct-acting progestins like norgestrel and levonorgestrel, resulting in a different pharmacokinetic and pharmacodynamic profile [2]. Its negligible binding affinity for the progesterone receptor (Ki of 1.3 × 10⁻⁷ M) in its native diacetate form underscores its reliance on metabolism for bioactivity, a property not shared by all estranes [3]. These quantifiable differences in intrinsic estrogenicity, receptor binding, and prodrug status mandate careful compound selection for research applications where precise estrogenic/progestogenic balance is critical.

Quantitative Evidence Differentiating Ethynodiol Diacetate from Comparator Progestins


Estrogenic Potency: Ethynodiol Diacetate vs. Norethindrone

Ethynodiol diacetate exhibits a relative estrogenic activity of 3.4, which is substantially higher than that of norethindrone (0.25), as established in comparative assays using ethinyl estradiol as a reference [1]. This indicates that ethynodiol diacetate possesses approximately 14 times greater intrinsic estrogenic potency compared to norethindrone at equivalent milligram doses.

Estrogenic Activity Progestin Potency Hormonal Contraception

Progestational Potency: Ethynodiol Diacetate vs. Levonorgestrel

While ethynodiol diacetate and norethindrone are roughly equipotent in progestational activity, levonorgestrel is 10 to 20 times more potent, as determined by human data on delay of menses and endometrial subnuclear vacuolization [1]. Specifically, ethynodiol diacetate exhibits a relative progestational activity of 1.4 (compared to a baseline of 1.0 for norethindrone) [2].

Progestational Activity Potency Comparison Endometrial Effects

Receptor Binding Affinity: Ethynodiol Diacetate vs. Norethindrone (Progesterone Receptor)

Ethynodiol diacetate exhibits a significantly lower binding affinity for the progesterone receptor (Ki = 1.3 × 10⁻⁷ M) compared to its active metabolite norethindrone (Ki = 2.3 × 10⁻⁹ M) in rabbit uterine cytosol [1]. This difference in Ki values confirms that ethynodiol diacetate itself is a prodrug with negligible direct progestational activity, requiring conversion to norethindrone for therapeutic effect. Conversely, ethynodiol diacetate shows a higher binding affinity for the estrogen receptor (Ki = 1.3 × 10⁻⁷ M) than norethindrone (Ki value not directly comparable but ranked lower in the same study) [1].

Receptor Binding Pharmacodynamics Estrogen Receptor

Pharmacokinetic Profile: Ethynodiol Diacetate Metabolism and Half-Life

Following oral administration, ethynodiol diacetate is rapidly metabolized; the parent compound is undetectable in human plasma within 1 hour. The principal active metabolite, norethindrone, reaches peak plasma levels within 4 hours and exhibits a mean terminal elimination half-life of 4 to 6.9 hours [1]. The total radioactivity half-life of ethynodiol diacetate and its metabolites is approximately 25 hours [2].

Pharmacokinetics Metabolism Bioavailability

Clinical Efficacy in Endometrial Transformation: Ethynodiol Diacetate vs. Progesterone

In a clinical study involving 178 patients over 785 cycles, ethynodiol diacetate demonstrated progestational efficacy by readily converting a follicular endometrium into a secretory endometrium [1]. Furthermore, in a delay-of-menses test, a dose of 2 mg ethynodiol diacetate with 0.1 mg mestranol effectively delayed the onset of menses in 97% of trials (N=number of trials not specified) [1]. This provides a benchmark for its potency in a functional human endometrial assay.

Endometrial Activity Progestin Efficacy Clinical Trial

Androgenic Activity: Ethynodiol Diacetate vs. Levonorgestrel (Class-Level Comparison)

Ethynodiol diacetate has relatively little or no potency as an androgen, with a reported androgenic activity of 0.6 [1]. In contrast, second-generation progestins like levonorgestrel and norgestrel are noted for higher androgenic effects compared with other progestins [2].

Androgenic Effects Side Effect Profile Progestin Safety

Optimal Research and Industrial Use Cases for Ethynodiol Diacetate Based on Quantitative Differentiation


In Vitro Studies of Estrogenic Activity Without Androgenic Interference

Due to its high relative estrogenic activity (3.4) and minimal androgenic activity (0.6), ethynodiol diacetate is ideally suited for in vitro research requiring an estrogenic stimulus in progesterone receptor-positive cell lines without confounding androgen receptor activation. This is particularly valuable for studying estrogen receptor-mediated gene expression in reproductive tissues or breast cancer cell lines where androgen receptor cross-talk could obscure results [1]. The compound's low progesterone receptor binding affinity (Ki = 1.3 × 10⁻⁷ M) in its native form also allows for the study of metabolic activation pathways if hepatic S9 fractions or metabolically competent cell lines are used [2].

In Vivo Models of Endometrial Proliferation and Transformation

Ethynodiol diacetate's proven efficacy in converting follicular endometrium to secretory endometrium and its high success rate (97%) in delaying menses at a 2 mg dose make it a reliable tool for in vivo studies of endometrial function [1]. The compound's intrinsic estrogenic component, combined with its progestational effect (relative activity 1.4), can support a more physiological hormonal milieu in ovariectomized rodent models, potentially reducing the need for co-administered estradiol in certain protocols.

Pharmacokinetic and Prodrug Metabolism Studies

Ethynodiol diacetate serves as a classic model prodrug for studying first-pass metabolism and biotransformation. Its rapid conversion to norethindrone (parent compound undetectable after 1 hour) with a defined terminal half-life (4-6.9 hours for norethindrone) provides a well-characterized system for investigating hepatic enzyme activity (e.g., CYP450 isoforms) in both in vitro (using hepatocytes or microsomes) and in vivo models [1]. Researchers can utilize ethynodiol diacetate to assess the impact of drug-drug interactions, genetic polymorphisms, or disease states on progestin metabolism [2].

Comparative Endocrinology and Evolutionary Biology

As a first-generation progestin with a distinct pharmacological profile (significant estrogenicity, minimal androgenicity, prodrug status), ethynodiol diacetate is a valuable comparator compound in studies examining the structure-activity relationships (SAR) of 19-nortestosterone derivatives. Its unique properties allow researchers to dissect the contributions of specific functional groups to receptor binding, gene expression profiles, and physiological outcomes when benchmarked against norethindrone, levonorgestrel, or other progestins [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethynodiol Diacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.